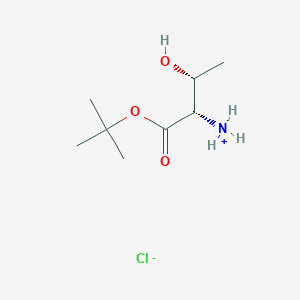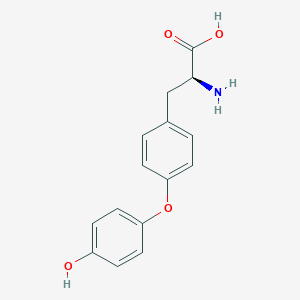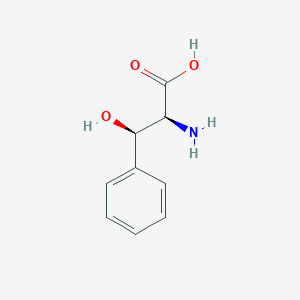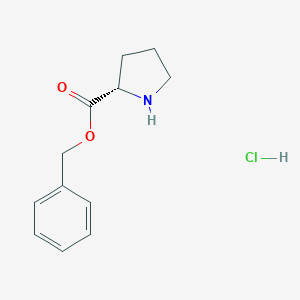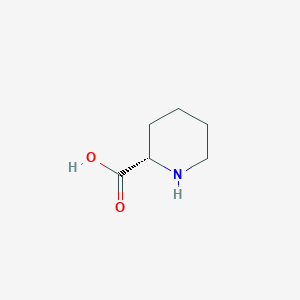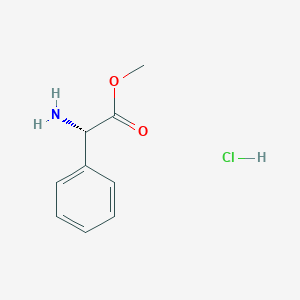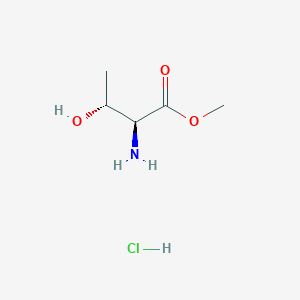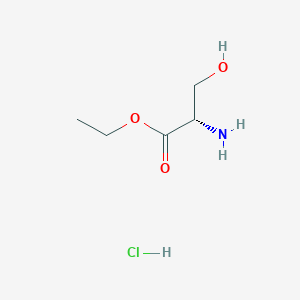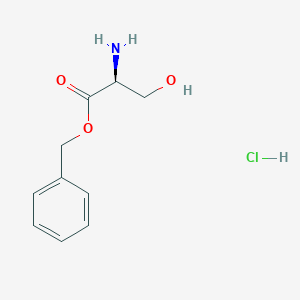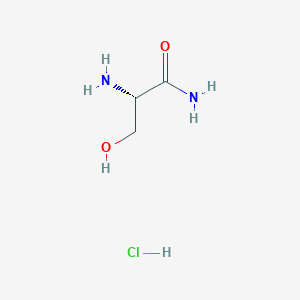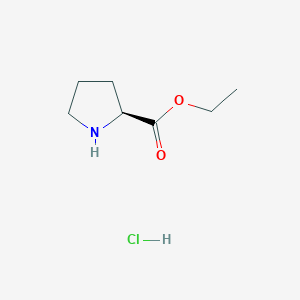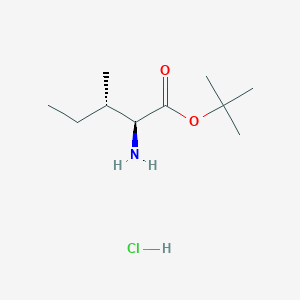
H-Ile-OtBu.HCl
描述
科学研究应用
H-Ile-OtBu.HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various biochemical products
作用机制
Target of Action
H-Ile-OtBu.HCl, also known as H-ILE-OTBU HCL or L-Isoleucine tert-Butyl Ester Hydrochloride, is a derivative of the amino acid isoleucine
Mode of Action
The exact mode of action of H-Ile-OtBuAs an amino acid derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
The molecular and cellular effects of H-Ile-OtBuGiven its potential role in influencing the secretion of anabolic hormones and supplying fuel during exercise, it may contribute to improved physical performance and recovery from exercise-induced muscle damage .
生化分析
Biochemical Properties
H-Ile-OtBu.HCl: plays a significant role in biochemical reactions, particularly those involving amino acid metabolism. As an isoleucine derivative, it interacts with various enzymes and proteins involved in the synthesis and degradation of amino acids. For instance, it can be used as a substrate or inhibitor in enzymatic reactions involving isoleucine aminotransferase and branched-chain amino acid aminotransferase. These interactions are crucial for understanding the metabolic pathways and regulatory mechanisms of amino acids in cells .
Cellular Effects
The effects of This compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, This compound can affect the mTOR signaling pathway, which is essential for cell growth and proliferation. Additionally, it can alter the expression of genes involved in amino acid transport and metabolism, leading to changes in cellular energy production and overall metabolic activity .
Molecular Mechanism
At the molecular level, This compound exerts its effects through various binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, This compound can inhibit the activity of isoleucine aminotransferase, leading to a decrease in the conversion of isoleucine to other metabolites. This inhibition can result in changes in gene expression, particularly those genes involved in amino acid metabolism and transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. This compound is relatively stable when stored at -20°C, but its activity can decrease over time if not stored properly. In in vitro studies, prolonged exposure to This compound can lead to changes in cellular metabolism and function, highlighting the importance of proper storage and handling .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound can enhance amino acid metabolism and improve overall cellular function. At high doses, This compound can exhibit toxic effects, leading to cellular damage and impaired metabolic activity. These threshold effects are crucial for determining the safe and effective dosage range for experimental studies .
Metabolic Pathways
This compound: is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as isoleucine aminotransferase and branched-chain amino acid aminotransferase, influencing the flux of metabolites through these pathways. These interactions can affect the levels of various metabolites, including keto acids and other amino acids, thereby modulating overall metabolic activity .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within cells, ensuring its availability for biochemical reactions. The distribution of This compound can also affect its accumulation in specific tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of This compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, This compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of This compound is crucial for elucidating its role in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ile-OtBu.HCl typically involves the protection of the amino group of isoleucine using tert-butyl groups. The process includes the following steps:
Protection of the amino group: Isoleucine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl isoleucine.
Formation of hydrochloride salt: The protected isoleucine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
H-Ile-OtBu.HCl undergoes various chemical reactions, including:
Substitution reactions: The tert-butyl group can be substituted with other protective groups or functional groups.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield isoleucine.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution reactions: Products vary depending on the nucleophile used.
Hydrolysis: The major product is isoleucine.
相似化合物的比较
Similar Compounds
H-Leu-OtBu.HCl: A leucine derivative with similar protective groups.
H-Val-OtBu.HCl: A valine derivative with similar protective groups.
Uniqueness
H-Ile-OtBu.HCl is unique due to its specific structure as an isoleucine derivative, which imparts distinct properties and applications compared to other amino acid derivatives .
属性
IUPAC Name |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRYMHOZFAPYPJ-WSZWBAFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922990 | |
| Record name | tert-Butyl isoleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119483-46-4 | |
| Record name | tert-Butyl isoleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


